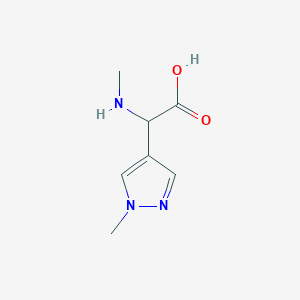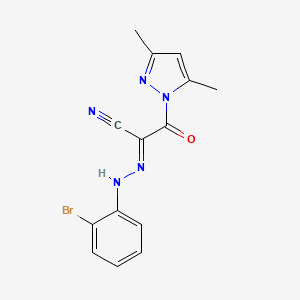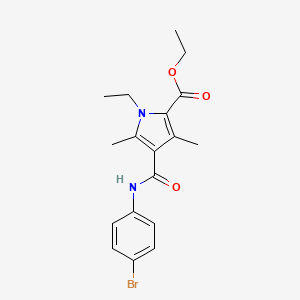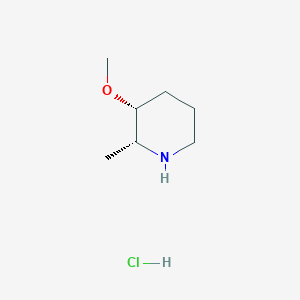
1-Isobutyl-1H-benzimidazole-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-1H-benzimidazole-2-sulfonic acid, also known as IBS, is a white crystalline solid. It belongs to the family of benzimidazole derivatives. The IUPAC name for this compound is this compound . The molecular weight of this compound is 254.31 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14N2O3S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)17(14,15)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a solid . The molecular formula of this compound is C11H14N2O3S .科学的研究の応用
Catalysis and Synthesis
1-Isobutyl-1H-benzimidazole-2-sulfonic acid and its derivatives are extensively used as catalysts in organic synthesis. They have been applied in the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and bis(indolyl)methanes, demonstrating their versatility and efficiency in promoting chemical reactions in water, which is a step towards greener chemistry practices (Veisi et al., 2011). Furthermore, their role as catalysts is not limited to a specific type of chemical reaction. They have been used to synthesize a variety of heterocyclic compounds, including thiazolo[3,4-a]benzimidazoles, showcasing the adaptability of these catalysts across different chemical frameworks (Liqiang Wu & Xiao Wang, 2014).
Sensor Technology
The unique chemical structure of this compound derivatives allows them to act as effective sensors. They can undergo conformational changes in the presence of specific substances, as evidenced by the destruction of the excimer in anthracene-linked benzimidazole diamide in the presence of organic sulfonic acids and selective metal ions. This change provides a basis for selective detection of these substances, marking an innovative approach in the development of sensitive and selective sensors (Ghosh et al., 2010).
Material Science
In the realm of material science, this compound derivatives have been used to enhance the properties of polymeric materials. For example, the introduction of sulfonic and benzimidazole groups into polyimides has significantly impacted their physical properties, making them more soluble in polar organic solvents and enhancing their hydrophilicity. This has direct applications in creating materials with tailored properties for specific industrial and technological applications (Alvarez-Gallego et al., 2007).
Energy and Fuel Cell Technology
The incorporation of benzimidazole groups into sulfonated polyimides has shown promising applications in fuel cell technology. These materials exhibit excellent thermal stability, mechanical strength, and proton conductivity, making them suitable for use in direct methanol fuel cells (DMFCs). The ability of these materials to suppress methanol crossover and maintain high DMFC performance even at high methanol concentrations is a significant advancement in this field (Kangcheng Chen et al., 2010).
特性
IUPAC Name |
1-(2-methylpropyl)benzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)17(14,15)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXCIDOKZMLZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)


![Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate](/img/structure/B2571661.png)
![(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride](/img/structure/B2571662.png)
![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)
